

Physicochemical properties of 3-Amino-4-pyrazolecarboxamide hemisulfate

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Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarboxamide
hemisulfate

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An In-Depth Technical Guide to **3-Amino-4-pyrazolecarboxamide Hemisulfate**

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the journey from a simple building block to a life-changing therapeutic is one of meticulous characterization and control. The intermediates, though not active ingredients themselves, are the critical foundation upon which drug substance quality is built. **3-Amino-4-pyrazolecarboxamide hemisulfate** is a prime example of such a pivotal molecule. Primarily known as a key intermediate in the synthesis of Allopurinol—a cornerstone therapy for managing hyperuricemia and gout—its physicochemical properties dictate not only the efficiency and purity of the final drug product but also the analytical strategies required for its control.^{[1][2][3]}

This guide is structured to move beyond a simple recitation of data. It is designed to provide a practical, in-depth understanding of this compound from the perspective of a scientist in the field. We will delve into not just what its properties are, but why they matter and how they are managed in a laboratory and manufacturing setting. The choice to form a hemisulfate salt, for instance, is a deliberate one, often made to enhance stability and handling characteristics

compared to the free base.[4] Understanding this causality is essential for any scientist working with or developing processes involving this intermediate.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

- Chemical Name: 3-Amino-1H-pyrazole-4-carboxamide, sulfate (2:1)
- Common Synonyms: 3-Amino-4-carbamoylpyrazole Hemisulfate, Allopurinol Impurity A, Allopurinol Related Compound A.[5][6][7]
- CAS Number: 27511-79-1[8]
- EC Number: 248-503-6[9]
- Molecular Formula: $C_8H_{14}N_8O_6S$ (or $C_4H_6N_4O \cdot 0.5H_2SO_4$ for the salt).[8]
- Molecular Weight: 350.31 g/mol .[5][8]

The structure consists of two molecules of the active pyrazole base associated with one molecule of sulfuric acid. This 2:1 stoichiometry is critical for accurate molar calculations in synthesis and analysis.

Core Physicochemical Properties

The physical and chemical characteristics of a starting material are critical determinants of its processability, stability, and reactivity. The data below has been consolidated from various sources to provide a comprehensive overview.

Quantitative Data Summary

For ease of reference, the key quantitative properties of **3-Amino-4-pyrazolecarboxamide hemisulfate** are summarized in the table below.

Property	Value	Notes & Implications
Appearance	White to off-white or pale brown solid/powder.[1][9]	Color variation can be an initial indicator of impurity levels.
Melting Point	222-225 °C (decomposes).[9]	The decomposition upon melting necessitates careful thermal analysis (e.g., TGA) to avoid misinterpretation.
Density	~0.84 g/cm ³ . [1][9]	Relevant for process design, including reactor loading and solvent volume calculations.
Boiling Point	454.3 °C at 760 mmHg.[1][9]	This is a calculated value; the compound will decompose before boiling under standard conditions.
Vapor Pressure	1.93 x 10 ⁻⁸ mmHg at 25 °C.[1][9]	Extremely low volatility, indicating it is not an inhalation hazard under normal conditions, though dust should be controlled.
XLogP3	1.17260.[9]	This calculated value suggests moderate lipophilicity. However, as a salt, its partitioning behavior will be highly pH-dependent.

Solubility Profile

The solubility of a synthetic intermediate is a paramount concern, directly impacting reaction kinetics, purification strategies, and formulation of analytical standards.

- Water: Slightly soluble, with solubility enhanced by heating and sonication.[1][8] The hemisulfate salt form is specifically chosen to improve aqueous solubility over the free base. [4]

- Organic Solvents:
 - DMSO: Slightly soluble.[1][8]
 - Methanol: Very slightly soluble.[1][8]

Expert Insight: The limited solubility presents a challenge for purification by crystallization. A careful selection of anti-solvents or mixed-solvent systems is often required to achieve high purity and yield. For analytical purposes, particularly reverse-phase HPLC, a diluent of acidified water or a mixture with a miscible organic solvent like acetonitrile is typically necessary to ensure complete dissolution.

Stability and Storage

Proper storage is crucial to maintain the integrity of the material.

- Hygroscopicity: The compound is known to be hygroscopic.[1] This means it will readily absorb moisture from the atmosphere.
- Storage Conditions: Recommended storage is in a well-sealed container in a refrigerator at 2-8°C or in a freezer at -20°C to minimize degradation and moisture uptake.[8][9][10]

Trustworthiness Pillar: The hygroscopic nature demands a self-validating handling protocol. Before use, particularly for quantitative applications like preparing a reference standard, the material should be dried under vacuum at a controlled temperature (e.g., 60-80°C) to a constant weight.[11] Its water content should also be determined by Karl Fischer titration to ensure accurate concentration calculations.

Synthesis and Manufacturing Workflow

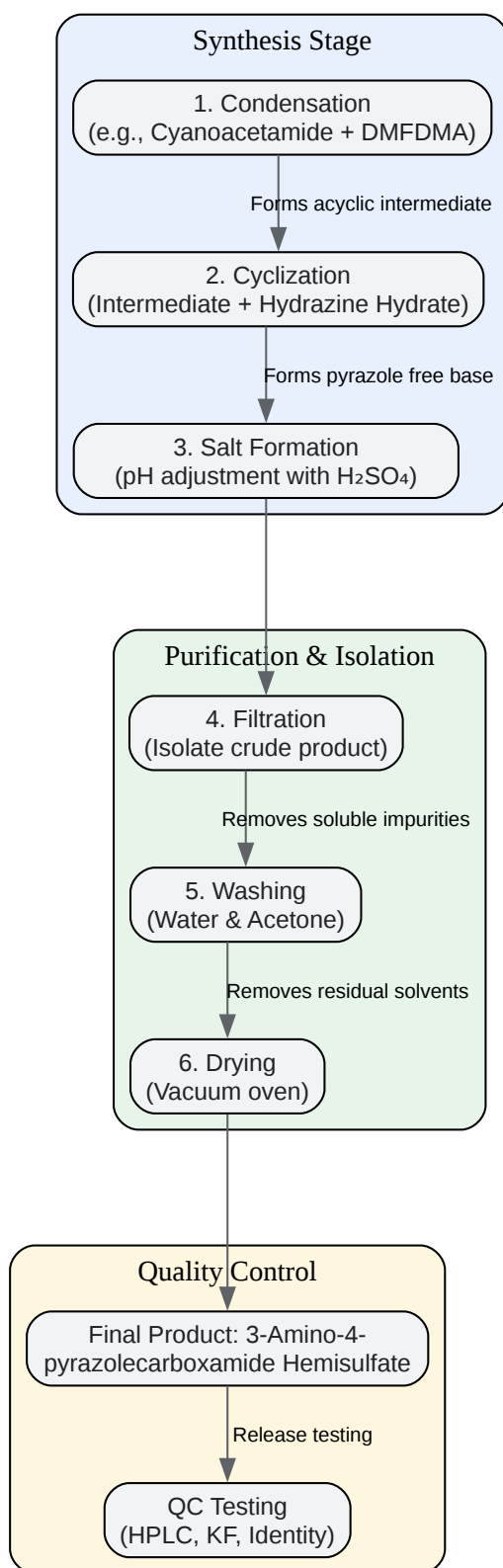
3-Amino-4-pyrazolecarboxamide hemisulfate is primarily synthesized via the condensation and cyclization of acyclic precursors. Several patented methods exist, often varying in solvent choice and specific reagents, but the core chemical logic remains consistent.[2][3][12]

General Synthetic Strategy

The most common approach involves the reaction of a β -ketonitrile or a related derivative with a hydrazine source. This is a classic method for forming the pyrazole ring system.[13] The final

step involves acidification with sulfuric acid to precipitate the stable hemisulfate salt.

The diagram below illustrates a generalized workflow for the synthesis, purification, and quality control of the final product.



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Caption: High-level workflow for the synthesis and purification of **3-Amino-4-pyrazolecarboxamide hemisulfate**.

Step-by-Step Laboratory Protocol

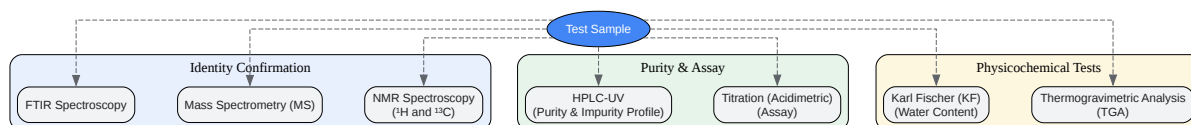
This protocol is a synthesized representation based on methodologies described in the patent literature.^{[2][3]} It is intended for instructional purposes; all laboratory work should be conducted with appropriate safety precautions.

- Step 1: Formation of the Intermediate
 - In a suitable reaction vessel, dissolve cyanoacetamide in 1,4-dioxane.
 - Add N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.
 - Heat the mixture to approximately 50°C and maintain for 3 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC). This step forms the 2-cyano-3-(dimethylamino)acrylamide intermediate.
 - Causality: DMFDMA acts as a formylating agent, adding the necessary carbon atom and activation for the subsequent cyclization step.
- Step 2: Cyclization with Hydrazine
 - To the intermediate from the previous step, add absolute ethanol followed by the slow addition of hydrazine hydrate.
 - Heat the reaction to reflux (approximately 80°C) for 5 hours. Monitor the consumption of the intermediate by TLC.
 - Causality: Hydrazine hydrate is the nucleophile that attacks the nitrile and the enamine system, leading to the formation of the pyrazole ring. Ethanol is a suitable polar protic solvent for this reaction.
- Step 3: Salt Formation and Isolation
 - After the reaction is complete, cool the mixture.

- Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring. This step is exothermic and requires caution.
- Continue stirring for approximately 30 minutes to ensure complete precipitation of the hemisulfate salt.
- Causality: The acidic workup protonates the pyrazole ring and the amino group, forming the sulfate salt which has lower solubility in the reaction medium, facilitating its precipitation and isolation.
- Step 4: Purification and Drying
 - Filter the resulting white solid using a Büchner funnel.
 - Wash the filter cake sequentially with cold water and acetone.
 - Causality: The water wash removes any remaining inorganic salts or water-soluble impurities. The acetone wash helps to remove residual water and organic impurities, and it evaporates quickly, aiding the drying process.
 - Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.

Analytical Characterization Workflow

As a crucial pharmaceutical intermediate and a known impurity of Allopurinol, the analytical control of **3-Amino-4-pyrazolecarboxamide hemisulfate** is non-negotiable.



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Caption: A comprehensive analytical workflow for the characterization of **3-Amino-4-pyrazolecarboxamide hemisulfate**.

Identity Confirmation

- FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching within the pyrazole ring. An ATR-IR spectrum is available for reference.[\[14\]](#)
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should show the parent ion for the free base (C₄H₆N₄O) at an m/z corresponding to its molecular weight (~126.05 Da).

Purity and Assay Determination

A robust, stability-indicating HPLC method is the gold standard for purity analysis.

Example HPLC-UV Protocol:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Diluent: Water/Acetonitrile (90:10).

Expert Insight: This method provides a baseline. For GMP (Good Manufacturing Practice) applications, this method would need to be fully validated according to ICH guidelines to prove

its specificity, linearity, accuracy, precision, and robustness. It is critical to demonstrate that the method can separate the main component from all potential process impurities and degradation products.

Applications in Drug Development

The primary and most significant application of this compound is as a direct precursor to Allopurinol.^[1] It is also used as a reactant in the synthesis of other heterocyclic scaffolds, such as:

- Pyrazolo[3,4-d]pyrimidines, which have been investigated as kinase inhibitors.^{[10][15]}
- Triazine derivatives for various chemical applications.^{[10][15]}

Furthermore, due to its role as a process-related impurity, it is a mandatory reference standard for the quality control of Allopurinol drug substance, as per pharmacopeial requirements.^{[5][6][10]}

Safety and Handling

Appropriate handling is essential to ensure laboratory safety.

- Hazards: Classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.^{[5][9]}
- Precautions:
 - Use in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[16]
 - Avoid breathing dust. A dust mask (e.g., N95) is recommended when handling the powder.^[16]
 - Wash hands thoroughly after handling.
 - Avoid contact with skin and eyes.^[1]

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